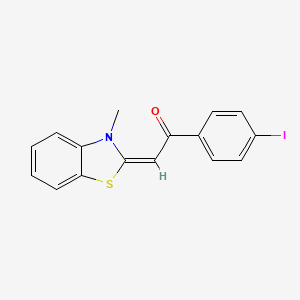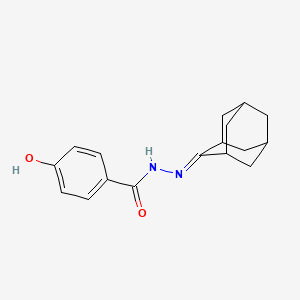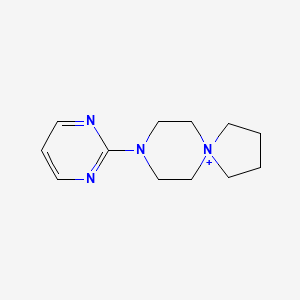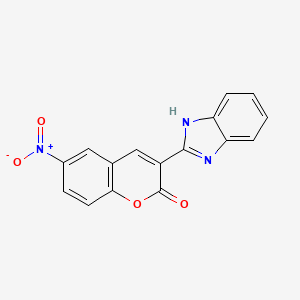![molecular formula C16H12Cl2N2O6 B11703085 4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol](/img/structure/B11703085.png)
4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, nitro, and dichloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups into the aromatic ring using concentrated nitric acid and sulfuric acid.
Chlorination: Addition of chlorine atoms to the ethylene group using chlorine gas in the presence of a catalyst.
Hydroxylation: Introduction of hydroxyl groups using a hydroxylating agent such as hydrogen peroxide.
Methylation: Addition of methyl groups using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate.
Reduction: Reduction of nitro groups to amino groups using reducing agents like tin(II) chloride.
Substitution: Replacement of chlorine atoms with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenols or ethers.
Wissenschaftliche Forschungsanwendungen
4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and other proteins.
Pathways Involved: Could involve inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2,2-Dichloro-1-(4-hydroxyphenyl)ethenyl]-2-methyl-6-nitrophenol
- 4-[2,2-Dichloro-1-(3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol
Uniqueness
4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl, nitro, and dichloro groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H12Cl2N2O6 |
|---|---|
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
4-[2,2-dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C16H12Cl2N2O6/c1-7-3-9(5-11(14(7)21)19(23)24)13(16(17)18)10-4-8(2)15(22)12(6-10)20(25)26/h3-6,21-22H,1-2H3 |
InChI-Schlüssel |
OHHOLZWTBLIIGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])C(=C(Cl)Cl)C2=CC(=C(C(=C2)C)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol](/img/structure/B11703002.png)
![1,2-Dimethylpyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11703012.png)



![(4Z)-2-(2,4-dichlorophenyl)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B11703027.png)



![6-chloro-3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B11703056.png)


![2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide](/img/structure/B11703060.png)
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11703063.png)
